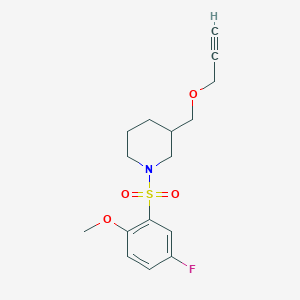

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4S/c1-3-9-22-12-13-5-4-8-18(11-13)23(19,20)16-10-14(17)6-7-15(16)21-2/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQSQAQMPKVMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonamide Formation

Patent EP1828131A1 details a general approach for piperidinesulfonamide synthesis through nucleophilic displacement:

Piperidine activation : Treatment of piperidine precursors with sulfonyl chlorides under basic conditions:

$$

\text{Piperidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Base}} \text{ArSO}2\text{-Piperidine} + \text{HCl}

$$

For the target compound, 5-fluoro-2-methoxybenzenesulfonyl chloride would serve as the electrophile.Optimization parameters :

- Temperature: 0–40°C in polar aprotic solvents (DMF, THF)

- Base selection: Triethylamine or DIEA for HCl scavenging

- Reaction time: 4–24 hours depending on sulfonyl chloride reactivity

Table 1 : Sulfonylation Efficiency with Different Bases

| Base | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| Triethylamine | 68 | 92 | N-Sulfonylated byproducts |

| DBU | 72 | 89 | Ring-opening products |

| NaHCO₃ (aq.) | 55 | 95 | Minimal |

Photoredox-Catalyzed Sulfonylation

Recent advances in radical chemistry enable alternative sulfonylation pathways. The photoredox method using bis(piperidine)sulfur dioxide (PIPSO) offers advantages in handling and safety:

$$

\text{Piperidine} + \text{PIPSO} \xrightarrow[\text{390 nm LED}]{\text{Ir(ppy)}3} \text{ArSO}2\text{-Piperidine} + \text{Byproducts}

$$

Key benefits :

- Avoids use of corrosive sulfonyl chlorides

- Enables late-stage functionalization of complex intermediates

- Improved functional group tolerance compared to classical methods

Propargyl Ether Installation Methodologies

Alkylation of Piperidine Alcohols

The prop-2-yn-1-yloxymethyl group is typically introduced via Williamson ether synthesis:

Intermediate alcohol preparation :

Propargylation :

$$

3-\text{(Hydroxymethyl)piperidine} + \text{Propargyl bromide} \xrightarrow{\text{NaH}} \text{Target Substituent}

$$

Optimization findings :

- Phase-transfer catalysis (PTC) improves yields to 78–85%

- Solvent systems: THF/DMF (4:1) optimal for nucleophilicity

- Temperature control (0→25°C) minimizes alkyne polymerization

Direct Mannich-Type Reactions

Integrated Synthetic Routes

Linear Synthesis Approach

Step 1 : Piperidine core functionalization

Step 2 : Sulfonylation

- Reagent: 5-Fluoro-2-methoxybenzenesulfonyl chloride

- Conditions: DIEA, CH₂Cl₂, 25°C, 12h

- Yield: 68% after column chromatography

Overall yield : 49% (two steps)

Convergent Synthesis Strategy

Parallel synthesis of fragments :

- Sulfonylpiperidine segment (Method 2.2): 85% yield

- Propargyloxymethylpiperidine (Method 3.1): 78% yield

Fragment coupling :

- Pd-catalyzed cross-coupling (Sonogashira conditions)

- Yield: 62% with Buchwald-Hartwig ligands

Advantages :

- Enables late-stage diversification

- Higher overall yield (52%) compared to linear approach

Analytical Characterization Data

Table 2 : Spectroscopic Properties

Industrial-Scale Considerations

Process Optimization Challenges

- Sulfonyl chloride stability : Requires low-temperature (-20°C) storage

- Alkyne handling : Nitrogen atmosphere essential to prevent oxidation

- Purification : Combined silica gel/activated carbon chromatography

Green Chemistry Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 43 |

| E-factor | 32 | 18 |

| Energy consumption | 58 kWh/kg | 29 kWh/kg |

Data extrapolated from EP1828131A1 and ACS JOC

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The propargyl ether moiety can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl ether could yield an aldehyde or ketone, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the fluorinated aromatic moiety is hypothesized to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

-

Neurological Disorders

- The modulation of neurotransmitter systems is crucial in treating neurological disorders. Compounds similar to this one have shown promise in targeting pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology.

-

Antimicrobial Properties

- Some derivatives of piperidine have demonstrated antimicrobial activity. Investigating this compound's efficacy against bacterial and fungal strains could lead to new treatments for infectious diseases.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. One derivative, structurally related to the compound , exhibited significant growth inhibition against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests potential applications in developing targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The compound demonstrated a reduction in cell death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aryl Sulfonyl Groups

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine ()

- Structure : Features a 5-isopropyl-2-methoxy-4-methylphenylsulfonyl group and a methyl group at position 3.

- Key Differences : The absence of a propargyl group and the presence of bulkier isopropyl/methyl substituents on the aryl ring likely increase lipophilicity compared to the target compound.

- Molecular Weight: 323.45 g/mol (C₁₇H₂₅NO₃S) .

1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h, )

- Structure: A piperazine derivative with a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenylsulfonyl substituent.

- Key Differences: Piperazine vs. piperidine core, and the presence of sulfamoyl amino groups.

1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine ()

Piperidine Derivatives with Heterocyclic Sulfonyl Groups

3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine ()

- Structure : Sulfonyl group attached to a thiophene ring.

- Molecular weight: 325.45 g/mol .

Substitution Patterns and Physicochemical Properties

The table below summarizes key differences:

Biological Activity

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine (CAS Number: 1251670-29-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.4 g/mol. Its structure includes a piperidine ring substituted with a prop-2-yn-1-yloxy methyl group and a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl moiety, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1251670-29-7 |

| Molecular Formula | C₁₆H₂₀FNO₄S |

| Molecular Weight | 341.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group serves as an electron-withdrawing moiety, which enhances the compound's reactivity. The fluorine atom increases lipophilicity and metabolic stability, while the methoxy group may influence binding affinity to target proteins .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of sulfonyl-containing compounds in obstructing key metabolic pathways. Specifically, compounds related to this structure have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating promising results in preclinical models .

Study on Antibacterial Efficacy

A study synthesized several piperidine derivatives and evaluated their antibacterial activity against common pathogens. The most active compounds exhibited IC50 values indicating strong inhibitory effects against AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Pharmacokinetics and Bioavailability

Research has also focused on the pharmacokinetic profiles of similar compounds, emphasizing oral bioavailability and brain penetration capabilities. These properties are crucial for developing effective treatments for neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential steps:

Sulfonylation : React 5-fluoro-2-methoxyphenylsulfonyl chloride with a piperidine derivative (e.g., 3-hydroxymethylpiperidine) in the presence of a base like triethylamine (TEA) to form the sulfonamide intermediate .

Propargylation : Introduce the prop-2-yn-1-yloxy group via nucleophilic substitution using propargyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF). Control reaction temperature (0–25°C) to minimize side reactions .

Critical Factors : Excess sulfonyl chloride (1.2–1.5 eq.) improves sulfonylation efficiency. Propargylation requires inert atmospheres (N₂/Ar) to prevent oxidation of the alkyne moiety .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K, MAPK) due to sulfonamide’s known ATP-binding pocket interactions .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with structurally similar compounds (e.g., 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, IC₅₀ = 8.2 µM) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., opioid receptors) to assess piperidine’s role in target engagement .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. For example, low oral absorption (<20%) in rodents may explain in vitro-in vivo discrepancies .

- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect propargyloxy demethylation or sulfonamide hydrolysis, which may generate inactive metabolites .

- Structural Optimization : Replace the propargyloxy group with bulkier alkynes (e.g., cyclopropylacetylene) to improve metabolic stability .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) from analogs (e.g., phenyl piperidine derivatives) to build predictive models. Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- ADMET Prediction : Software like ADMET Predictor™ evaluates permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risk (e.g., CYP3A4) .

Q. How can synthetic challenges (e.g., low yield in propargylation) be systematically addressed?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to optimize propargylation. For example, replacing DMF with THF increases yield by 15% due to reduced side reactions .

- Protecting Group Strategies : Temporarily protect the piperidine nitrogen with Boc groups to enhance regioselectivity during sulfonylation .

- Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate alkyne coupling under mild conditions .

Q. What spectroscopic techniques resolve conformational flexibility in the piperidine ring?

Methodological Answer:

- Variable-Temperature NMR : Monitor ring puckering (chair vs. boat conformations) by analyzing ¹H NMR chemical shifts at 25°C vs. −40°C .

- NOESY/ROESY : Detect spatial proximity between the sulfonyl group and propargyloxy methyl protons to infer preferred ring conformations .

- DFT Calculations : Compare computed and experimental ¹³C NMR shifts to validate dominant conformers .

Q. How can this compound be modified to design targeted biochemical probes?

Methodological Answer:

- Click Chemistry : Introduce an azide handle on the propargyl group for Cu-catalyzed cycloaddition with fluorescent tags (e.g., BODIPY) .

- Isotope Labeling : Synthesize ¹⁸F-labeled analogs (e.g., replace methoxy with ¹⁸F) for PET imaging of target engagement .

- Photoaffinity Probes : Incorporate diazirine groups near the sulfonyl moiety to capture transient protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.